1-Boc-4-cyanopiperidine

Catalog No.
S670543
CAS No.
91419-52-2
M.F
C11H18N2O2
M. Wt
210.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Boc-4-cyanopiperidine

CAS Number

91419-52-2

Product Name

1-Boc-4-cyanopiperidine

IUPAC Name

tert-butyl 4-cyanopiperidine-1-carboxylate

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-7H2,1-3H3

InChI Key

UQADQTBQNVARAP-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C#N

Synonyms

1-Piperidinecarboxylic acid, 4-cyano-, 1,1-dimethylethyl ester; 1,1-Dimethylethyl 4-cyano-1-piperidinecarboxylate; 1-(tert-Butoxycarbonyl)piperidine-4-carbonitrile; 4-Cyano-1-piperidinecarboxylic acid 1,1-dimethylethyl ester; 4-Cyanopiperidine-1-carb

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C#N

Synthesis of Complex Molecules:

  • Building Block for Drug Discovery: 1-Boc-4-cyanopiperidine serves as a valuable building block in the synthesis of more complex molecules with potential pharmaceutical applications. Its unique structure allows for the incorporation of the piperidine ring and a cyano group into diverse drug candidates. Source: Sigma-Aldrich product page for 1-Boc-4-cyanopiperidine:
  • Preparation of Scaffolds and Libraries: The compound can be employed to create scaffolds and libraries of compounds for high-throughput screening in drug discovery efforts. This approach facilitates the rapid identification of promising drug candidates with specific biological activities.

Medicinal Chemistry Research:

  • Investigation of Biological Activities: Researchers utilize 1-Boc-4-cyanopiperidine to explore its potential biological activities. Studies have investigated its effects on various biological processes, including enzyme inhibition, receptor binding, and cellular signaling pathways.
  • Development of Novel Therapeutics: The compound's properties and potential biological activities make it a candidate for further research and development into novel therapeutics for various diseases.

Organic Chemistry Applications:

  • Exploration of Reaction Mechanisms: 1-Boc-4-cyanopiperidine can be used as a substrate in organic chemistry research to study reaction mechanisms. Its well-defined structure allows researchers to understand how different reagents and reaction conditions influence chemical transformations.
  • Development of Synthetic Methodologies: The compound can be employed in the development of new synthetic methodologies for the preparation of other complex molecules. Researchers can utilize its unique reactivity to design efficient and selective reactions.

1-Boc-4-cyanopiperidine is a chemical compound with the molecular formula C₁₁H₁₈N₂O₂ and a molecular weight of 210.27 g/mol. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to stabilize reactive functional groups. The compound is typically encountered as a white to off-white crystalline powder, with a melting point ranging from 60 to 63 °C and a predicted boiling point of approximately 325.3 °C . Its density is estimated at 1.07 g/cm³, and it is soluble in chloroform, making it suitable for various organic reactions .

Due to its functional groups. Notably, it can undergo:

  • Dehydration Reactions: It can be synthesized through the dehydration of oximes and amides to form nitriles .
  • Nucleophilic Additions: The nitrile group allows for nucleophilic addition reactions, such as those involving organometallic reagents like methyllithium and n-butyllithium .
  • Formation of Aminomethylated Compounds: It serves as a precursor in synthesizing aminomethylated fluoropiperidines and other derivatives .

The biological activity of 1-Boc-4-cyanopiperidine has been explored in various contexts. It has been identified as a potential reactant for the synthesis of:

  • Protein Kinase B Inhibitors: These compounds are crucial in cancer research due to their role in cell signaling pathways.
  • GlyT1 Inhibitors: These inhibitors are relevant for treating conditions like schizophrenia by modulating neurotransmitter levels .

Several methods have been developed for synthesizing 1-Boc-4-cyanopiperidine:

  • Dehydration Method:
    • Involves the reaction of N-Boc-4-piperidinecarboxaldehyde with potassium hexafluorophosphate and tert-butyl nitrite in acetonitrile under controlled conditions (30 °C for 8 hours) to yield the desired compound with an isolation yield of approximately 70% .
  • Alternative Routes:
    • Other synthetic routes include the use of nitrilase-catalyzed enantioselective synthesis to produce piperidinecarboxylic acids from nitriles .

1-Boc-4-cyanopiperidine is utilized in various applications, including:

  • Organic Synthesis: It acts as a versatile building block for synthesizing complex organic molecules.
  • Pharmaceutical Development: Its derivatives are explored for developing new drugs targeting neurological disorders and cancer .

Research on interaction studies involving 1-Boc-4-cyanopiperidine primarily focuses on its reactivity with biological targets, particularly in drug design. Its ability to form stable intermediates makes it valuable for creating compounds that interact with specific receptors or enzymes involved in disease pathways.

Several compounds share structural similarities with 1-Boc-4-cyanopiperidine. Below is a comparison highlighting its uniqueness:

Compound NameStructure/Functional GroupsUnique Features
1-N-Boc-4-piperidineContains a piperidine ring without the cyano groupUsed primarily as a protecting group
1-Boc-4-methylpiperidineMethyl group at position 4 instead of cyanoExhibits different reactivity patterns
N-Boc-piperidine-4-carboxylic acidCarboxylic acid instead of nitrileMore polar; used in different synthetic pathways
N-Boc-piperidine-4-carbonitrileSimilar structure but lacks other functional groupsFocused on nitrile chemistry

1-Boc-4-cyanopiperidine's unique combination of the tert-butoxycarbonyl protecting group and the cyano functionality distinguishes it from these similar compounds, making it particularly useful in synthetic organic chemistry and pharmaceutical applications .

Catalytic Approaches for Cyano Group Introduction

The introduction of the cyano group typically employs oxidative cyanation or dehydrogenation strategies. A prominent method involves the oxidation of N-Boc-4-piperidinecarboxaldehyde to 1-Boc-4-cyanopiperidine using tert-butyl nitrite (TBN) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a radical initiator in acetonitrile. Key reagents include potassium hexafluorophosphate (KPF₆) and 1,1,1,3,3,3-hexamethyldisilazane (HMDS) under oxygen atmosphere.

Table 1: Optimized Reaction Conditions for Oxidative Cyanation

ReagentQuantity (mmol)SolventTemperature (°C)Yield (%)Source
N-Boc-4-piperidinecarboxaldehyde4Acetonitrile3070–73
TBN0.6
TEMPO0.4
KPF₆0.4

This method achieves high yields (70–73%) and is scalable. The reaction proceeds via a radical mechanism, where TEMPO facilitates the oxidation of the aldehyde to a nitrile. The Boc group remains intact under these conditions, ensuring stability for downstream applications.

Transition Metal-Mediated Coupling Reactions

Transition metals such as nickel (Ni) and rhodium (Rh) enable cyanation via oxidative addition or coupling reactions. For example, Ni-catalyzed cyanation using potassium ferrocyanide (K₄[Fe(CN)₆]) as a nontoxic cyanide source has been explored. In biphasic aqueous/organic systems, Ni(II) precatalysts with JosiPhos ligands facilitate the conversion of aryl halides to nitriles, though direct application to piperidine derivatives remains under investigation.

Mechanistic Insight:
Ni-catalyzed cyanation involves oxidative addition of the C–X bond (X = halide) to Ni(0), followed by cyanide transfer from K₄[Fe(CN)₆]. The reaction benefits from acidic additives like tetrabutylammonium hydrogen sulfate to enhance kinetics.

Radical-Based Dehydrogenation Strategies

Electrochemical methods offer a sustainable route for cyanation. ABNO (9-azabicyclononane N-oxyl) mediates the dehydrogenation of secondary piperidines to cyclic imines, followed by cyanide addition. This approach avoids the need for N–H protection and operates at low potentials, enabling compatibility with oxidatively sensitive groups.

Example Reaction:Electrolysis of 4-cyanopiperidine in the presence of ABNO generates a radical intermediate, which reacts with cyanide ions to form 1-Boc-4-cyanopiperidine. This method achieves high enantioselectivity when chiral catalysts are employed.

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.65%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (13.04%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (89.13%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (13.04%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (82.61%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

1-Boc-4-cyanopiperidine

Dates

Modify: 2023-08-15

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